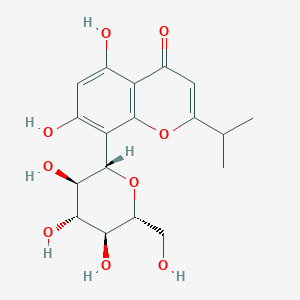
4-Isobutoxybenzylamine N-Phenyl Formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (4-Isobutoxybenzyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a phenyl group, a 4-isobutoxybenzyl group, and a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (4-Isobutoxybenzyl)carbamate typically involves the reaction of 4-isobutoxybenzyl chloride with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: In an industrial setting, the production of Phenyl (4-Isobutoxybenzyl)carbamate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions: Phenyl (4-Isobutoxybenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The phenyl and 4-isobutoxybenzyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Carbamate derivatives with additional oxygen functionalities.
Reduction: Amines and alcohols.
Substitution: Substituted phenyl and 4-isobutoxybenzyl derivatives.
科学研究应用
Phenyl (4-Isobutoxybenzyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenyl (4-Isobutoxybenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This can result in various biological effects, depending on the specific enzyme or receptor targeted.
相似化合物的比较
Phenyl (4-Isobutoxybenzyl)carbamate can be compared with other carbamate compounds, such as:
Phenyl (4-Methoxybenzyl)carbamate: Similar structure but with a methoxy group instead of an isobutoxy group.
Phenyl (4-Ethoxybenzyl)carbamate: Similar structure but with an ethoxy group instead of an isobutoxy group.
Phenyl (4-Butoxybenzyl)carbamate: Similar structure but with a butoxy group instead of an isobutoxy group.
Uniqueness: The presence of the 4-isobutoxybenzyl group in Phenyl (4-Isobutoxybenzyl)carbamate imparts unique chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and biological activity.
属性
分子式 |
C18H21NO3 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
phenyl N-[[4-(2-methylpropoxy)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H21NO3/c1-14(2)13-21-16-10-8-15(9-11-16)12-19-18(20)22-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
InChI 键 |
UNIXIBUAGDSVOK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


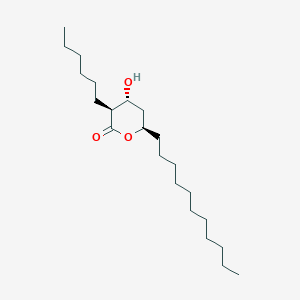
![(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)
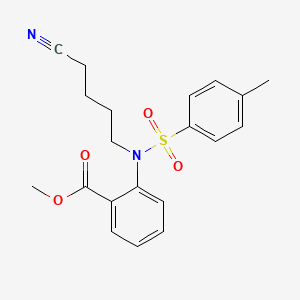
![5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid](/img/structure/B13434539.png)
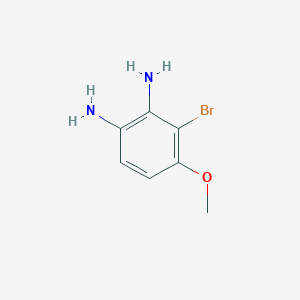
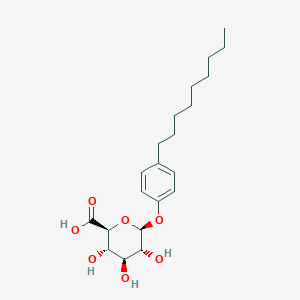
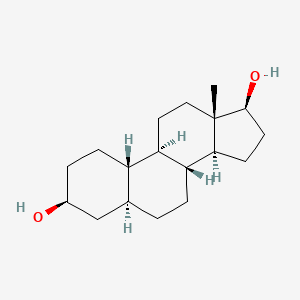

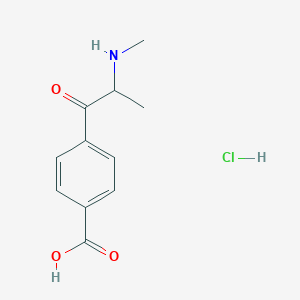
![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)

![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)

